Zirconium 2-ethylhexoxide

Description

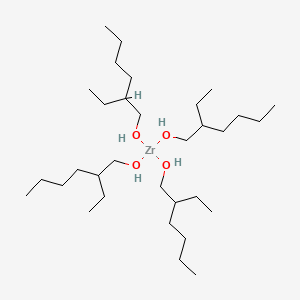

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylhexan-1-ol;zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H18O.Zr/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRNTIHFDZPJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72O4Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Understanding of Zirconium 2 Ethylhexoxide

Established Synthetic Routes for Zirconium 2-Ethylhexoxide

The preparation of this compound can be achieved through several established synthetic pathways common in organometallic chemistry. The choice of method often depends on the desired purity, scale, and availability of starting materials.

Ester Exchange Reactions in Organometallic Synthesis

While zirconium alkoxides are well-known catalysts for transesterification and ester-amide exchange reactions, their synthesis via a direct ester exchange (transesterification) is less common than other routes. nih.govnih.gov In principle, this method would involve the reaction of a zirconium precursor with a 2-ethylhexyl ester. However, alcoholysis-based routes are generally more efficient and widely employed for the synthesis of zirconium alkoxides like this compound. rsc.orggoogleapis.com The extensive use of zirconium alkoxides as catalysts in ester exchange processes stems from their Lewis acidic nature and ability to activate the carbonyl group of the ester. nih.govnih.gov

Alcoholysis-Based Preparations

Alcoholysis, or alcohol interchange, is the most prevalent and convenient method for synthesizing higher zirconium alkoxides from more common, lower-alkoxide precursors. rsc.orggoogleapis.com This process typically involves reacting a readily available zirconium alkoxide, such as Zirconium(IV) isopropoxide, with 2-ethylhexanol. rsc.orggoogle.com

The reaction is an equilibrium process that is driven to completion by removing the more volatile alcohol byproduct (isopropanol) from the reaction mixture, usually through distillation. google.com The use of Zirconium(IV) isopropoxide is particularly advantageous as it can be purified by recrystallization, providing a high-purity starting material. rsc.org The general reaction is as follows:

Zr(OiPr)4 + 4 R'OH ⇌ Zr(OR')4 + 4 iPrOH↑ (where R'OH = 2-ethylhexanol)

This method has been successfully used to produce various zirconium alkoxides, including n-butoxide, sec-butoxide, and tert-butoxide, in semi-quantitative yields. rsc.org

Interactive Table: Comparison of Precursors for Alcoholysis

Investigation of Rate-Limiting Steps in Zirconium Alkoxide Formation

Advanced Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound, like many organometallic compounds, often results in a product that contains residual starting materials, byproducts, and solvents. For applications in research and high-technology fields, such as in the formulation of precursors for thin-film deposition or as a precise catalyst, the purity of the compound is paramount. Therefore, advanced purification and isolation techniques are essential to upgrade the synthesized material to a research-grade standard, which is typically characterized by a purity of 99% or higher. The primary challenges in purifying zirconium alkoxides and carboxylates stem from their sensitivity to moisture and air, which can lead to hydrolysis and the formation of oxo-bridged species, and their often high viscosity or non-crystalline nature.

Common impurities in commercially available or crude this compound can include unreacted 2-ethylhexanoic acid, precursor salts like zirconium tetrachloride, solvents used during synthesis, and partially hydrolyzed or oligomeric zirconium species. The selection of an appropriate purification method depends on the nature of these impurities, their physical properties relative to the desired product, and the required final purity level. The most effective techniques for obtaining research-grade this compound include fractional vacuum distillation, multi-step recrystallization, and preparative chromatography.

Fractional Vacuum Distillation

Fractional vacuum distillation is a highly effective method for purifying liquid organometallic compounds that are thermally stable at reduced pressures. This technique separates components of a mixture based on differences in their boiling points. By lowering the pressure, the boiling points of the compounds are significantly reduced, which helps to prevent thermal decomposition of the heat-sensitive this compound. For instance, the related compound, titanium 2-ethylhexoxide, can be distilled under vacuum at 185°C and 0.2 mm Hg. dtic.mil

The process involves heating the crude this compound in a distillation flask connected to a fractionating column. The column is packed with material that provides a large surface area (e.g., Raschig rings or structured packing), allowing for multiple theoretical vaporization-condensation cycles. As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature and pressure, fractions can be collected at different points, separating lower-boiling impurities (like residual solvents) and higher-boiling impurities (such as oligomers or starting materials) from the main product fraction.

Illustrative Data: Fractional Vacuum Distillation of this compound Note: The following data is illustrative of a typical fractional vacuum distillation process for purifying a zirconium alkoxide, as specific research data for this compound is not readily available in the public domain.

| Parameter | Initial Crude Product | Fraction 1 (Forerun) | Fraction 2 (Main Product) | Residue |

|---|---|---|---|---|

| Distillation Pressure (Torr) | 0.1 | |||

| Head Temperature (°C) | - | <180 | 180-185 | >185 |

| Purity (by GC-MS, %) | ~85 | Mainly solvents & light impurities | >99.5 | Concentrated heavy impurities & oligomers |

| Zirconium Content (wt. %) | ~13.5 | - | ~15.0 (Theoretical: ~15.0) | - |

Multi-Step Recrystallization

For solid or highly viscous this compound, recrystallization is a powerful purification technique. nih.govvwr.com This method relies on the principle that the solubility of a compound in a solvent changes with temperature. The impure material is dissolved in a suitable hot solvent, and as the solution slowly cools, the desired compound forms crystals, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical: the target compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures. researchgate.net

A multi-step approach often yields the best results. This can involve using a sequence of different solvents or solvent mixtures to target different types of impurities. For example, an initial recrystallization from a non-polar solvent like hexane (B92381) might remove polar impurities, while a subsequent recrystallization from a slightly more polar solvent system could target non-polar contaminants. Low-temperature crystallization, where the solution is cooled to well below ambient temperature (e.g., -20°C to -80°C), can significantly improve the yield and purity of the crystalline product. google.com

Illustrative Data: Multi-Step Recrystallization of this compound Note: This table illustrates a hypothetical multi-step recrystallization process. The effectiveness of solvents and the resulting purity would need to be determined experimentally.

| Step | Solvent System | Procedure | Target Impurity Type Removed | Resulting Purity (by HPLC, %) |

|---|---|---|---|---|

| 1 | Toluene | Dissolve at 60°C, hot filter, cool to 5°C, collect crystals. | Insoluble inorganic salts, polar byproducts. | ~95 |

| 2 | Hexane/Ethyl Acetate (B1210297) (10:1) | Redissolve crystals from Step 1 at 50°C, slow cool to -20°C. | Residual 2-ethylhexanoic acid, moderately polar impurities. | ~99.2 |

| 3 | Pentane | Redissolve crystals from Step 2, cool to -78°C (dry ice/acetone bath). | Isomeric impurities, non-polar byproducts. | >99.8 |

Preparative Chromatography

Preparative chromatography is a technique used to separate and isolate components of a mixture on a larger scale than analytical chromatography. For this compound, which is a coordination complex, hydrophilic interaction liquid chromatography (HILIC) or normal-phase chromatography are often more suitable than reversed-phase methods. In these techniques, a polar stationary phase (such as silica (B1680970) or zirconia-based materials) is used with a largely non-polar mobile phase. nih.govresearchgate.net

The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the chromatographic column. As the mobile phase flows through the column, the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. More polar compounds interact more strongly with the stationary phase and thus elute more slowly, while less polar compounds travel through the column more quickly. By collecting the eluent in different fractions over time, the purified this compound can be isolated from impurities that have different polarities. Zirconia-based stationary phases are particularly interesting as they offer different selectivity compared to traditional silica gel and are chemically robust. nih.govresearchgate.net

Illustrative Data: Preparative HILIC Purification of this compound Note: The data presented below is a hypothetical representation of a preparative chromatography process for illustrative purposes.

| Parameter | Value/Condition |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 40-63 µm particle size) |

| Column Dimensions | 50 mm (ID) x 500 mm (L) |

| Mobile Phase | Gradient elution: 98:2 to 90:10 Hexane:Ethyl Acetate |

| Flow Rate | 80 mL/min |

| Detection | UV at 220 nm |

| Sample Loading | 10 g of crude product dissolved in 20 mL of mobile phase |

| Purity of Isolated Fraction | >99.9% (by analytical HPLC) |

| Recovery Yield | ~85% |

Each of these techniques—vacuum distillation, recrystallization, and preparative chromatography—offers a viable route to obtaining research-grade this compound. The final choice of method, or a combination thereof, is determined by the initial purity of the crude product, the nature of the impurities, and the specific requirements of the end-use application.

Molecular Structure, Solution Behavior, and Computational Investigations

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR spectroscopy is instrumental in characterizing the organic ligands of Zirconium 2-ethylhexoxide. While direct spectra of the pure compound are not extensively published in academic literature, analysis of systems where it is used as a catalyst, such as in the synthesis of alkyd resins, provides valuable information. researchgate.netresearchgate.net For the 2-ethylhexanoate (B8288628) ligand, characteristic signals can be expected.

¹H-NMR: The terminal methyl groups of the fatty acid chain typically appear as a triplet signal at approximately δ 0.9-1.0 ppm. researchgate.net The protons of the methylene (B1212753) (-CH₂) groups in the alkyl chain produce a series of overlapping multiplets in the region of δ 1.2-1.6 ppm. The methine (-CH) proton adjacent to the carboxyl group is expected to be deshielded and appear further downfield. In related systems, protons in proximity to the zirconium center may show broadening or shifts due to the metal's influence.

¹³C-NMR: The carbonyl carbon of the ester group is the most deshielded, typically appearing in the δ 170-180 ppm region. The various alkyl carbons of the 2-ethylhexyl group would resonate in the upfield region of the spectrum.

⁹¹Zr-NMR: Although less common, ⁹¹Zr-NMR could provide direct information about the zirconium center's coordination environment. However, due to the quadrupolar nature of the ⁹¹Zr nucleus, the signals are often broad, making interpretation challenging.

Infrared (IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent bands are associated with the carboxylate ligand.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O stretching (asymmetric) | ~1550-1610 | |

| C=O stretching (symmetric) | ~1400-1450 | |

| C-H stretching (alkyl) | ~2850-2960 | researchgate.net |

| Zr-O stretching | ~450-600 | researchgate.netijnnonline.net |

The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν) can provide information about its coordination mode (e.g., monodentate, bidentate, bridging). In many metal carboxylates, this difference is used to infer the structure. For comparison, the FT-IR spectrum of zirconia (ZrO₂) nanoparticles, the oxide derivative, shows characteristic Zr-O-Zr bond vibrations in the range of 613-738 cm⁻¹. researchgate.net

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile derivatives or thermal degradation products. acs.org The fragmentation pattern would likely involve the loss of the 2-ethylhexoxy ligands.

Oligomeric and Polymeric Species Formation in Solution

Zirconium alkoxides, including this compound, are known to undergo hydrolysis and condensation reactions in the presence of water. google.comscispace.com These reactions lead to the formation of oligomeric and polymeric species, a process that is fundamental to their application in sol-gel synthesis of zirconium-based materials. csic.es

The initial step is hydrolysis, where an alkoxide group is replaced by a hydroxyl group:

Zr(OR)₄ + H₂O → Zr(OR)₃(OH) + ROH

This is followed by condensation reactions, which can occur through two primary pathways:

Oxolation: A reaction between a hydroxylated species and an alkoxide, forming a Zr-O-Zr bridge and releasing an alcohol molecule. Zr(OR)₃(OH) + Zr(OR)₄ → (RO)₃Zr-O-Zr(OR)₃ + ROH

Alcoxolation: A reaction between two hydroxylated species, forming a Zr-O-Zr bridge and releasing a water molecule. Zr(OR)₃(OH) + Zr(OR)₃(OH) → (RO)₃Zr-O-Zr(OR)₃ + H₂O

The extent of these reactions is influenced by factors such as the water-to-alkoxide ratio, the solvent, temperature, and the presence of catalysts. The bulky 2-ethylhexoxide ligand can sterically hinder the hydrolysis and condensation rates compared to smaller alkoxides like ethoxide or propoxide. This controlled reactivity can be advantageous in producing well-dispersed nanoparticles. researchgate.net In non-aqueous environments, this compound can exist as a monomer or form small oligomers through bridging alkoxide groups. The degree of oligomerization can be influenced by the solvent and concentration.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens for investigating the properties of this compound at a molecular level. While specific studies on this exact compound are not widely available, the methodologies are well-established for similar metal-organic complexes. acs.orgacs.orgresearchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It would be the method of choice for predicting the ground-state geometry of this compound. By employing a suitable functional (e.g., B3LYP) and basis set, the bond lengths, bond angles, and dihedral angles of the molecule can be optimized to find the lowest energy conformation. researchgate.net Such calculations could clarify the coordination number and geometry around the zirconium center (e.g., tetrahedral, octahedral) and the conformation of the flexible 2-ethylhexoxide ligands.

DFT calculations can also be used to model the electronic structure of this compound. This would involve analyzing the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that influences the reactivity and optical properties of the molecule. tandfonline.com Analysis of the electron density distribution and bond order calculations can provide quantitative insights into the nature of the Zr-O bond, determining its degree of ionic versus covalent character.

Computational modeling can be employed to simulate the reaction pathways in which this compound participates, such as the hydrolysis and condensation reactions mentioned earlier. By calculating the energies of reactants, products, and, crucially, the transition states, the activation energies for different reaction steps can be determined. researchgate.net This allows for a detailed mechanistic understanding of how oligomers and polymers are formed. For its catalytic applications, for instance in ring-opening polymerization, DFT can be used to model the coordination of a monomer to the zirconium center and the subsequent insertion steps, helping to elucidate the catalytic cycle. researchgate.net

Zirconium 2 Ethylhexoxide As a Precursor in Advanced Materials Synthesis

Sol-Gel Chemistry and Hydrolysis-Condensation Processes

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Zirconium 2-ethylhexoxide is an effective precursor in these processes due to its reactivity towards hydrolysis and condensation.

Mechanism of Hydrolysis and Condensation of this compound

The sol-gel process, when using this compound, is fundamentally based on two key reactions: hydrolysis and condensation. The general mechanism for metal alkoxides, which can be extended to carboxylates like this compound, involves the following steps:

Hydrolysis: The process is initiated by the addition of water to the precursor solution. The 2-ethylhexoxide ligands are replaced by hydroxyl groups (-OH). This reaction can be represented as: Zr(OR)₄ + nH₂O → Zr(OR)₄₋ₙ(OH)ₙ + nROH where R represents the 2-ethylhexyl group.

Condensation: The hydroxylated intermediates then undergo condensation reactions to form zirconium-oxygen-zirconium (Zr-O-Zr) bridges. This can occur through two pathways:

Water Condensation: Two hydroxylated molecules react to form a zirconoxane bridge and release a water molecule. (OR)₃Zr-OH + HO-Zr(OR)₃ → (OR)₃Zr-O-Zr(OR)₃ + H₂O

Alcohol Condensation: A hydroxylated molecule reacts with an unhydrolyzed alkoxide to form a zirconoxane bridge and release an alcohol molecule. (OR)₃Zr-OH + RO-Zr(OR)₃ → (OR)₃Zr-O-Zr(OR)₃ + ROH

These reactions continue to build a three-dimensional network, which eventually leads to the formation of a gel. The kinetics of these reactions are critical in determining the structure and properties of the final material. One of the main challenges in the sol-gel synthesis of zirconia-based materials is that the hydrolysis of zirconium precursors is often much faster than condensation, which can lead to the uncontrolled precipitation of zirconia particles. scielo.br To manage this, chelating agents are sometimes added to stabilize the precursor and control the reaction rates. scielo.br

The nature of the alkyl group in the precursor also plays a significant role. For instance, the long backbone chain and the ethyl side group of the 2-ethylhexoxide ligand are thought to influence the initial growth of the resulting oxide particles. researchgate.netdokumen.pub

Formation of Zirconia (ZrO₂) Thin Films and Nanoparticles via Sol-Gel

The sol-gel method using this compound is a widely employed technique for the synthesis of zirconia (ZrO₂) thin films and nanoparticles. chemicalbook.comresearchgate.net This approach offers significant advantages, including low processing temperatures and precise control over the material's microstructure. researchgate.net

The process generally involves dissolving this compound in a suitable solvent, followed by controlled hydrolysis and condensation reactions. The resulting sol can be applied to a substrate by dip-coating, spin-coating, or spray-coating to form a thin film. Subsequent heat treatment (calcination) removes the organic components and promotes the crystallization of the zirconia film.

For the synthesis of nanoparticles, the reaction conditions within the sol are carefully controlled to promote the nucleation and growth of discrete particles rather than a continuous gel network. The sol-gel method allows for the production of zirconia nanostructures with controlled particle size, shape, and crystallinity. researchgate.net At room temperature, the synthesis of widely dispersed zirconium dioxide can yield the metastable tetragonal ZrO₂ modification (t-ZrO₂). researchgate.net

Synthesis of Mixed-Metal Oxide Materials (e.g., PZT, PLZT)

This compound is also a key precursor in the sol-gel synthesis of complex mixed-metal oxide materials. Prominent examples include lead zirconate titanate (PZT) and lanthanum-modified lead zirconate titanate (PLZT). These materials are known for their excellent ferroelectric, piezoelectric, and pyroelectric properties, making them valuable in a wide range of electronic applications.

In a typical PZT synthesis, this compound is co-dissolved with lead and titanium precursors, often lead acetate (B1210297) and titanium isopropoxide, in a common solvent. The hydrolysis and condensation of this multi-component system lead to the formation of a PZT gel. Subsequent annealing at elevated temperatures results in the formation of the crystalline perovskite PZT phase. The stoichiometry of the final material can be precisely controlled by adjusting the molar ratios of the precursors in the initial solution.

The use of polymers like polyvinylpyrrolidone (B124986) (PVP) in the precursor solution can help to suppress the condensation reaction in the gel films during heat treatment, which can be beneficial in producing crack-free, thick films of materials like PZT. researchgate.net

In-Situ Particle Generation within Polymer Matrices (e.g., PDMS)

A significant application of this compound is the in-situ generation of zirconia nanoparticles within polymer matrices, such as polydimethylsiloxane (B3030410) (PDMS). researchgate.netdokumen.pubepdf.pub This technique is a powerful method for creating polymer nanocomposites with enhanced mechanical, thermal, and optical properties. researchgate.net

The process involves swelling a cross-linked PDMS network with this compound. The hydrolysis required for the sol-gel reaction can be controlled by exposing the swollen network to atmospheric moisture. researchgate.net A catalyst, which can also be generated in-situ, facilitates the hydrolysis and condensation of the precursor within the polymer matrix. researchgate.netdokumen.pub This results in the formation of well-dispersed zirconia nanoparticles directly within the elastomer. researchgate.net

This in-situ method offers several advantages over the conventional mechanical mixing of pre-formed nanoparticles into a polymer. It typically leads to better particle dispersion and a stronger interface between the filler and the matrix, resulting in superior reinforcement of the elastomer. researchgate.net

Control of Particle Size and Morphology through Reaction Parameters

A key advantage of the sol-gel method is the ability to control the size and morphology of the resulting zirconia particles by manipulating various reaction parameters. researchgate.net These parameters include:

Precursor Concentration: The concentration of this compound in the solvent affects the nucleation and growth rates of the particles.

Water-to-Precursor Molar Ratio (r): The amount of water added for hydrolysis is a critical factor. scielo.br Low molar ratios of water (r<4) can lead to a weakly crosslinked inorganic network, which can facilitate densification during subsequent heat treatment. scielo.br

pH of the Solution: The pH, controlled by adding an acid or base catalyst, influences the rates of hydrolysis and condensation, thereby affecting the final particle size and structure.

Reaction Temperature and Time: These parameters affect the kinetics of the sol-gel reactions and the subsequent aging of the gel, which can influence the final morphology of the particles.

Solvent: The choice of solvent can impact the solubility of the precursor and the intermediates, as well as the rates of the hydrolysis and condensation reactions. researchgate.net

Additives: The use of chelating agents or surfactants can modify the reaction pathways and prevent particle agglomeration, leading to better control over particle size and distribution.

By carefully tuning these parameters, it is possible to synthesize zirconia nanoparticles with desired characteristics for specific applications. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications

This compound is also utilized as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for depositing thin films containing zirconium, particularly zirconium oxide. chemicalbook.com These techniques are crucial in the microelectronics industry for fabricating high-k dielectric layers in transistors and capacitors. google.com

In CVD , the precursor is vaporized and transported into a reaction chamber where it decomposes on a heated substrate to form a solid thin film. The volatile nature of this compound makes it a suitable candidate for this process.

ALD is a more refined version of CVD that allows for the deposition of ultrathin, highly conformal films with atomic-level precision. The process involves sequential, self-limiting surface reactions. For zirconia deposition using ALD, a zirconium precursor and an oxygen source (like water vapor or ozone) are pulsed into the reactor separately. nih.gov While various zirconium precursors such as tetrakis(dimethylamido)zirconium have been extensively studied for ALD, metal-organic precursors like this compound also find application. nih.govchemicalbook.comosti.gov The self-limiting nature of ALD ensures uniform film growth, which is essential for modern electronic devices. nih.gov

The choice of precursor is critical for both CVD and ALD, as it influences the deposition temperature, growth rate, film purity, and conformality. Zirconium precursors are sought after for their ability to be readily volatilized and transported to the deposition site at temperatures compatible with microelectronic device fabrication. google.com

| Property | Value | Reference |

| Zirconium Oxide ALD Deposition Rate | 0.096 ± 0.002 nm per cycle | harvard.edu |

| Zirconium Oxide Bulk Density (from ALD) | 5.85 g/cm³ | harvard.edu |

Thermal Decomposition Pathways and Volatility Studies

The efficacy of this compound as a precursor in CVD and ALD is intrinsically linked to its thermal stability and volatility. Research indicates that while zirconium alkoxides are potential precursors for ZrO2 films, they can be prone to decomposition. atomiclayerdeposition.com For instance, studies on related zirconium precursors like tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) have shown that decomposition can occur at higher temperatures, which can affect the film growth process in ALD. osti.govresearchgate.net The thermal behavior of the precursor is a critical parameter that dictates the temperature window for successful deposition.

The volatility of the precursor is another key factor. Precursors for ALD and CVD need to be sufficiently volatile to ensure efficient transport to the substrate surface. While Zirconium 2-ethylhexanoate (B8288628), a related compound, is noted for its solubility in organic solvents, detailed volatility studies specifically on this compound are less commonly reported in publicly available literature. americanelements.com However, the successful use of related zirconium alkoxides in deposition processes suggests that they possess adequate volatility for these applications. atomiclayerdeposition.com

Growth Mechanisms of Zirconium-Containing Films (e.g., ZrO2, HfO2:Zr)

The growth of zirconium-containing films via CVD and ALD from precursors like this compound involves complex surface reactions.

In a typical CVD process , the precursor is introduced into a reaction chamber where it decomposes on a heated substrate, leading to film growth. The general steps involve the diffusion of reactant gases, adsorption onto the substrate surface, surface chemical reactions, and the diffusion of byproducts away from the surface. mdpi.com The rate-determining step can be either surface reaction kinetics or mass transport, depending on the process parameters. researchgate.net For zirconium-containing films, the mechanism can involve the independent nucleation of zirconium and other elements (like carbon in ZrC), followed by solid-state diffusion to form the desired compound. mdpi.com

ALD , on the other hand, is a surface-controlled process that relies on sequential, self-limiting reactions. atomiclayerdeposition.com For the growth of ZrO2, a typical ALD cycle would involve pulsing the zirconium precursor, purging the excess, pulsing an oxidant like water or ozone, and then another purge. nih.gov This cycle-by-cycle growth allows for atomic-level control over film thickness and ensures high conformality on complex topographies. osti.gov

The growth rate per cycle (GPC) is a critical parameter in ALD and is influenced by factors such as temperature and the specific precursors used. For instance, in the ALD of ZrO2 using TDMA-Zr and water, the GPC was observed to decrease with increasing temperature. osti.govresearchgate.net The growth can also be affected by the substrate, with an initial delay or three-dimensional growth sometimes observed, particularly at high temperatures. atomiclayerdeposition.com

When creating mixed-oxide films like HfO2:Zr, the ALD process involves alternating cycles of the respective binary oxide growth processes. uva.es The ratio of these cycles determines the final composition of the film. uva.es The introduction of zirconium into hafnium oxide can influence the electrical properties and the stability of the resulting dielectric film. uva.es

Reactor Design and Precursor Delivery System Optimization in CVD/ALD

The design of the CVD or ALD reactor and the precursor delivery system are crucial for achieving high-quality films.

Reactor Design: A typical thermal CVD reactor consists of a heated reaction chamber, often made of materials like graphite, enclosed in a stainless steel casing. scielo.org.za The design can be a vertical-flow or horizontal-flow configuration. scielo.org.za Hot-wall reactors, where the entire chamber is heated, are common for ensuring uniform temperature distribution. chemrxiv.org The geometry of the reactor, including the substrate placement and gas flow dynamics, significantly impacts the uniformity of the deposited film. researchgate.net For instance, tilting the susceptor in a tubular reactor can compensate for boundary layer effects and improve thickness uniformity. researchgate.net

Precursor Delivery System: The delivery system must ensure a stable and reproducible flow of the precursor vapor into the reactor. For liquid precursors like this compound, this typically involves a bubbler system where an inert carrier gas (e.g., Argon) is passed through the heated liquid precursor to transport its vapor. chemrxiv.org The temperature of the bubbler and the delivery lines must be carefully controlled to prevent precursor condensation or decomposition before it reaches the reaction zone. nih.govchemrxiv.org The flow rates of the precursor and reactant gases are critical parameters that are optimized to control the deposition process. researchgate.net

Fabrication of High-k Dielectrics and Functional Coatings

Zirconium dioxide (ZrO2) is a material of great interest for high-k dielectric applications in microelectronics due to its high dielectric constant. mdpi.com ALD is a favored technique for depositing the ultra-thin and conformal ZrO2 films required for these applications. osti.gov

The electrical properties of the resulting ZrO2 films are highly dependent on the deposition conditions. For example, the dielectric constant of ALD-grown ZrO2 can vary significantly with the growth temperature, which in turn affects the crystalline phase of the film. nih.gov Studies have shown that ZrO2 films can exhibit different crystalline phases (monoclinic, tetragonal, or cubic), each with distinct dielectric properties. osti.govmdpi.com

Zirconium-doped hafnium oxide (HfO2:Zr) is another important high-k dielectric material. The addition of zirconium to hafnium oxide can help to stabilize the desirable tetragonal or cubic phases of HfO2, which have a higher dielectric constant than the monoclinic phase. uva.es ALD allows for precise control over the zirconium concentration in the HfO2:Zr films by adjusting the ratio of ZrO2 and HfO2 deposition cycles. uva.es

Beyond high-k dielectrics, zirconium-based coatings find applications as functional coatings due to their excellent thermal, mechanical, and optical properties. osti.govamericanelements.com These coatings can be used for applications such as corrosion protection and as components in optical devices. atomiclayerdeposition.com

| Film Material | Precursor(s) | Deposition Temperature (°C) | Dielectric Constant (k) | Crystalline Phase |

| ZrO2 | CpZr[N(CH3)2]3/C7H8, O3 | 250 | 22.8 | - |

| ZrO2 | CpZr[N(CH3)2]3/C7H8, O3 | 300 | 38.3 | Predominantly Tetragonal |

| ZrO2 | CpZr[N(CH3)2]3/C7H8, O3 | 350 | 27.6 | Mixture of Tetragonal and Monoclinic |

| HfO2:ZrO2 | - | - | - | - |

| ZrO2 | TDMA-Zr, H2O | 150 | - | Crystalline |

| ZrO2 | TDMA-Zr, H2O | ≤ 100 | - | Amorphous |

| Data sourced from multiple studies. osti.govnih.gov |

Synthesis of Nanostructured Ceramics and Hybrid Organic-Inorganic Materials

Template-Assisted Synthesis of Ordered Architectures

Template-assisted synthesis is a powerful method for creating nanostructured materials with well-defined and ordered architectures. This approach utilizes a pre-existing template, such as a porous membrane or self-assembled block copolymers, to guide the formation of the desired nanostructure.

While specific examples detailing the use of this compound in template-assisted synthesis are not prevalent in the provided search results, the general principle is well-established for metal oxides. For instance, titania (TiO2) nanotubes have been fabricated using a porous alumina (B75360) membrane as a template. tandfonline.com A polymer mold is first created within the pores of the membrane, and then the metal oxide is deposited. Subsequent removal of the template and polymer mold yields the desired nanotubular structure. tandfonline.com

This methodology can be conceptually extended to this compound. By infiltrating a porous template with a solution containing the zirconium precursor and then inducing its conversion to zirconia through hydrolysis or thermal treatment, it is possible to create ordered zirconia nanostructures. The final architecture of the ceramic would be a replica of the template's porous network.

Development of Polymer-Ceramic Nanocomposites

This compound is utilized in the in-situ synthesis of polymer-ceramic nanocomposites, where zirconia nanoparticles are generated directly within a polymer matrix. This "bottom-up" approach offers advantages over the conventional ex-situ mixing of pre-formed nanoparticles, such as achieving a more uniform dispersion of the filler particles. researchgate.net

The in-situ process typically involves swelling the polymer network with the this compound precursor, followed by hydrolysis to form zirconia nanoparticles. acs.org The size and distribution of these in-situ generated particles can be controlled by adjusting the reaction parameters. researchgate.net

The incorporation of zirconia nanoparticles into polymer matrices like polyethylene (B3416737) and polypropylene (B1209903) can lead to significant improvements in the material's properties. Research has shown that even a small amount of in-situ generated zirconia can enhance the mechanical properties, such as modulus and tensile strength, and improve the thermal stability of the polymer. researchgate.net

For example, in polydimethylsiloxane (PDMS) networks, the in-situ generation of zirconia from a precursor led to a four-fold increase in the modulus at 100% strain and a three-fold increase in tensile strength for a 20 phr composite. researchgate.net The thermal stability was also notably improved, with the onset temperature and maximum degradation temperature increasing by approximately 30 °C and 20 °C, respectively. researchgate.net

Role in Forming Glass-Like Protective Layers on Substrates

This compound serves as a key metal-organic precursor in the synthesis of advanced materials, particularly for the formation of glass-like protective layers on various substrates. The utility of this compound lies in its ability to be converted into zirconium dioxide (ZrO₂), or zirconia, a ceramic material renowned for its exceptional hardness, thermal stability, and chemical resistance. beadszirconia.comwikipedia.org The most common method for this conversion is the sol-gel process, which allows for the deposition of thin, uniform coatings at relatively low temperatures. researchgate.net

The sol-gel method is a versatile solution-based process that involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase (a three-dimensional network). google.com When using this compound, the process typically begins with its hydrolysis in the presence of water. This reaction cleaves the ethylhexoxide groups from the zirconium atom, replacing them with hydroxyl (-OH) groups. This is followed by a polycondensation step, where the resulting zirconium hydroxide (B78521) intermediates react with each other to form a three-dimensional network of zirconium-oxygen-zirconium (Zr-O-Zr) bonds. This process results in a stable sol.

This zircon-based sol can then be applied to a substrate using techniques such as dip-coating, spin-coating, or spray-coating. researchgate.net The choice of deposition method depends on the substrate geometry and desired coating thickness. After application, the coated substrate is subjected to a controlled heat treatment, which involves drying and calcination. During this stage, residual organic components are burned off, and the inorganic network is densified, resulting in a hard, transparent, and adherent glass-like layer of amorphous or crystalline zirconium dioxide. researchgate.net

These zirconia coatings provide robust protection against abrasion, corrosion, and high temperatures. beadszirconia.com The properties of the final layer, such as its density, refractive index, and hardness, can be precisely controlled by adjusting the parameters of the sol-gel process, including the concentration of the precursor, the amount of water used for hydrolysis, the type of catalyst, and the final annealing temperature. researchgate.netacs.org

The resulting zirconium dioxide films exhibit a unique combination of physical and chemical properties that make them suitable for a wide range of protective applications. azom.com

Table 1: Typical Physical and Mechanical Properties of Zirconia (ZrO₂) Films

| Property | Value | Units |

| Chemical Formula | ZrO₂ | - |

| Appearance | White Crystalline Solid (in bulk), Transparent (as thin film) | - |

| Density | 5.68 | g/cm³ |

| Melting Point | 2,715 | °C |

| Boiling Point | 4,300 | °C |

| Hardness | 7.5 - 9 | Mohs Scale |

| Compressive Strength | 1200 - 5200 | MPa |

| Fracture Toughness | 1 - 8 | MPa·m¹/² |

| Thermal Conductivity | 1.7 - 2.7 | W/(m·K) |

| Refractive Index (n_D) | ~2.13 | - |

| Band Gap | 5 - 7 | eV |

| This table presents typical values for zirconium dioxide. Actual properties can vary based on the method of preparation, crystalline phase, and presence of stabilizing dopants. beadszirconia.comwikipedia.orgazom.comresearchgate.net |

The precise control offered by the sol-gel process using this compound allows for the tailoring of coating properties for specific applications. For example, in optics, zirconia is used for high-refractive-index layers in anti-reflection or high-reflection coatings. wikipedia.org In electronics, it serves as a high-κ dielectric material, a potential alternative to silicon dioxide in transistors. wikipedia.orgbilkent.edu.tr

Table 2: Typical Sol-Gel Process Parameters for Zirconia Film Deposition

| Parameter | Typical Range/Value | Purpose |

| Precursor | This compound | Source of Zirconium |

| Solvent | Alcohols (e.g., Ethanol, Propanol) | Dissolves the precursor and controls viscosity |

| Catalyst | Acid (e.g., HCl) or Base (e.g., n-butylamine) | Controls the rate of hydrolysis and condensation reactions |

| H₂O:Precursor Molar Ratio | 1 - 4 | Governs the hydrolysis process |

| Deposition Method | Spin-coating, Dip-coating | Application of the sol onto the substrate |

| Spin Speed (Spin-coating) | 1000 - 4000 rpm | Controls film thickness |

| Annealing Temperature | 400 - 1000 °C | Densification and crystallization of the film |

| This table provides illustrative parameters. The optimal conditions depend on the specific substrate and desired film characteristics. researchgate.netresearchgate.net |

Catalytic Applications and Mechanistic Insights

Zirconium 2-Ethylhexoxide as a Precursor for Homogeneous Catalysts

As a homogeneous catalyst, this compound and its derivatives are soluble in the reaction medium, allowing for high activity and selectivity under specific conditions. Its utility spans several classes of polymerization and organic reactions.

Olefin Polymerization and Copolymerization

Zirconium-based catalysts, particularly zirconocene (B1252598) complexes, are well-established as homogeneous catalysts for olefin polymerization. acs.orgsmolecule.com These systems can be activated by co-catalysts like methylaluminoxane (B55162) (MAO) to create highly active sites for ethylene (B1197577) polymerization. acs.org While this compound is not typically used directly as a single-component homogeneous catalyst for this purpose, its high solubility in organic solvents makes it a relevant precursor. Its primary role in this field is in the preparation of supported, heterogeneous catalysts. For instance, it is used in conjunction with other organometallic compounds, such as alkylmagnesium alkoxides, to prepare high-activity, silica-supported Ziegler-Natta catalysts for α-olefin polymerization. tib-chemicals.comnih.gov

Ring-Opening Polymerization Reactions

Zirconium 2-ethylhexanoate (B8288628), a closely related carboxylate derivative, has emerged as a highly effective catalyst for the ring-opening polymerization (ROP) of lactides to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. tib-chemicals.comacs.orgresearchgate.net This zirconium-based system is presented as a robust and highly active alternative to the industry-standard catalyst, tin(II) bis(2-ethylhexanoate). acs.orgresearchgate.net

Research highlights the efficiency of zirconium catalysts in the bulk, solvent-free ROP of lactide, which is crucial for industrial-scale production. acs.orgresearchgate.net These catalysts demonstrate high turnover frequencies and provide excellent control over the polymerization process, minimizing undesirable side reactions like epimerization and transesterification that can compromise the quality of the resulting polymer. acs.orgresearchgate.net The use of Zirconium 2-ethylhexanoate allows for the synthesis of high-molecular-weight PLA with low dispersity. tib-chemicals.com

A comparative study on the ROP of L-lactide using different metal catalysts demonstrated the effectiveness of the zirconium-based system.

| Catalyst System | Monomer | Conditions | Result |

| Zirconium-based system | L-lactide | Industrially relevant, melt-polymerization | High-molecular-weight PLA, turnover number >60,000. researchgate.netresearchgate.net |

| Tin(II) bis(2-ethylhexanoate) | L-lactide | Benchmark industrial process | Comparable activity to the zirconium system. researchgate.netresearchgate.net |

This table presents a summary of findings on the catalytic performance of zirconium-based systems in lactide polymerization.

Catalysis in Organic Synthesis (e.g., Esterification, Transesterification)

This compound is utilized as a catalyst in fundamental organic reactions such as esterification and transesterification. It is often employed as part of a mixed-metal catalyst system, frequently in combination with titanium compounds. researchgate.netnih.gov The combination of titanium and zirconium tetrahydrocarbyloxides, including tetra 2-ethylhexoxide variants, can be used to produce esters and polyesters from carbonyl compounds and alcohols. researchgate.netchemicalbook.com These catalyst compositions are effective for both transesterification of esters like dimethyl terephthalate (B1205515) (DMT) and direct esterification of acids like terephthalic acid (TPA) with glycols. nih.gov The molar ratio of titanium to zirconium can be adjusted to optimize catalyst performance. researchgate.netnih.gov

Role in Polyurethane Manufacture

In the production of polyurethanes, zirconium compounds act as catalysts for the crucial reaction between a polyisocyanate and a hydroxyl-containing compound (polyol). acs.org this compound is cited as a component in effective catalyst formulations. For example, a mixed-ligand complex of the type Zr(ketoamide)₂(2-ethylhexoxide)₂ has been identified as a useful catalyst in this context. acs.org Furthermore, zirconium 2-ethylhexanoate is listed among organometallic catalysts suitable for the synthesis of polyurethane elastomers. epo.org These catalysts are also employed in the production of polyester (B1180765) polyols, which are key starting materials for polyurethane adhesives. rsc.orggoogle.com

Derived Heterogeneous Catalysts and Supports

Beyond its role in homogeneous catalysis, this compound is a valuable precursor for creating solid, heterogeneous catalysts. Its solubility in organic solvents and its thermal decomposition characteristics make it ideal for synthesizing supported zirconia catalysts.

Preparation of Supported Zirconia Catalysts for Industrial Processes

Zirconium oxide (zirconia, ZrO₂) is a widely used catalyst support due to its chemical stability and advantageous surface properties. chemicalbook.com Zirconium 2-ethylhexanoate serves as an excellent metal-organic precursor for depositing thin films or nanoparticles of zirconia onto various substrates. epo.orgacs.org This is particularly useful for creating materials like yttria-stabilized zirconia films for applications such as solid oxide fuel cells. epo.orgacs.org

The preparation process often involves the thermal decomposition (calcination) of the zirconium carboxylate precursor. Studies on the pyrolysis of zirconium 2-ethylhexanoate show it decomposes to form zirconia at relatively low temperatures. nih.gov This allows for the creation of zirconia powders or supported phases with controlled properties. nih.gov

The process can be achieved through several methods:

Solution Deposition/Impregnation: A solution of Zirconium 2-ethylhexanoate in an organic solvent can be used to impregnate a porous support material (e.g., silica (B1680970), alumina (B75360), or montmorillonite (B579905) clay). chemicalbook.comresearchgate.net Subsequent drying and calcination convert the precursor into finely dispersed zirconia particles on the support surface. acs.org For example, mixed-oxide precursors like ceria-zirconia can be prepared by mixing cerium(III) 2-ethylhexanoate and zirconium(IV) 2-ethylhexanoate in a suitable solvent. researchgate.net

Chemical Vapor Deposition (CVD): The volatility of the precursor allows it to be used in CVD processes to grow thin, uniform films of zirconium oxide on substrates. epo.org

Sol-Gel Method: While other alkoxides like zirconium propoxide or butoxide are more commonly cited, the principle of hydrolytic condensation of a zirconium alkoxide precursor is a standard route to zirconia gels, which are then calcined to form the solid catalyst material. chemicalbook.comosti.gov

These supported zirconia materials can exhibit enhanced catalytic activity. For instance, when sulfated, they become strong solid acid catalysts used in processes like isomerization. The ability to create conformal zirconia monolayers on supports like SBA-15 using zirconium alkoxide precursors highlights the precision available through these synthesis methods. chemicalbook.com

Catalytic Activity in Oxidation, Reduction, and Acid-Base Reactions

This compound, a member of the zirconium alkoxide family, demonstrates catalytic activity across a spectrum of chemical transformations, including oxidation, reduction, and acid-base reactions. Its utility often stems from its function as a Lewis acid and as a precursor to catalytically active zirconium-containing species.

Oxidation Reactions: Zirconium-based catalysts are recognized for their role in oxidation processes. While direct studies on this compound are not extensively detailed in the provided literature, the behavior of related zirconium-silicate (Zr-Si) materials offers insight. For instance, Zr-Si catalysts have been successfully employed in the oxidation of alkenes, such as cyclohexene (B86901) and cyclooctene, using hydrogen peroxide as the oxidant. mdpi.com In these reactions, the product distribution can help elucidate the nature of the oxidizing species and the reaction pathway. mdpi.com Furthermore, the oxidation of thioethers, like methyl phenyl sulfide, to sulfoxides and sulfones is another area where zirconium-based catalysts show efficacy. mdpi.com The activity of these catalysts is often linked to the nature of the zirconium species, with oligomeric ZrO₂ species sometimes exhibiting higher activity than isolated zirconium centers. mdpi.com

Reduction Reactions: In the realm of reductive catalysis, zirconium compounds are instrumental in processes like the reductive cleavage of C-O bonds, a key challenge in the valorization of biomass such as lignin. justia.com Transition metal complexes, including those of zirconium, can catalyze these depolymerization reactions. justia.com The catalytic system often involves a zirconocene complex, which facilitates the reductive cleavage of linkages like the β-O-4 bond found in lignin. justia.com

Acid-Base Catalysis: The Lewis acidic nature of the zirconium center is fundamental to its application in acid-catalyzed reactions. This is particularly evident in esterification and transesterification reactions, which are crucial for producing polymers like polyesters. google.comjustia.com this compound is listed among various zirconium tetrahydrocarbyloxides used as catalysts for these processes. google.comjustia.comgoogle.com The mechanism of acid-catalyzed equilibration polymerization of siloxanes, for example, involves the interaction of the catalyst with siloxane bonds. dokumen.pub Zirconium alkoxides, through the Lewis acidic metal center, can activate carbonyl groups or alcohols, facilitating nucleophilic attack and driving the reaction forward. This activity is also harnessed in the ring-opening polymerization of cyclic esters. researchgate.net

Mechanistic Studies of this compound-Mediated Catalysis

Understanding the mechanism of catalysis mediated by this compound is crucial for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the true catalytic species, studying the reaction kinetics and pathways, and employing advanced spectroscopic techniques to observe the catalyst in action.

Identification of Active Catalytic Species

The precursor, this compound, is often not the direct active species in a catalytic cycle. It typically undergoes transformation under reaction conditions to generate the catalytically competent entity.

Oligomeric and Bridged Structures: In solution, zirconium alkoxides like this compound can exist as a mixture of monomeric, dimeric, and higher oligomeric structures. google.com These structures can feature bridging alkoxide ligands, and their formation influences the catalyst's activity. The presence of labile alkoxy ligands is often considered crucial as they provide the active site for catalysis. google.com

In-Situ Formation of Zirconia: A common pathway is the hydrolysis or thermolysis of the alkoxide precursor to form zirconium oxide (ZrO₂) nanoparticles in situ. dokumen.pubacs.orgresearchgate.net This process is utilized in the preparation of polymer nanocomposites where the zirconia particles act as reinforcing agents and may also possess catalytic activity. researchgate.netresearchgate.net The controlled hydrolysis of the alkoxide within a polymer matrix can lead to a uniform dispersion of these catalytically active nanoparticles. researchgate.net

Complex Formation: this compound can react with other components in the reaction mixture, such as co-catalysts, ligands, or substrates, to form more complex, well-defined active species. For instance, in polyurethane production, zirconium alkoxides react with ketoamides to form chelated compounds of the general formula Zr(ketoamide)₂(OR)₂, which are the active catalysts. google.com The specific ligands coordinated to the zirconium center can significantly modify its reactivity and selectivity.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide quantitative data on reaction rates, while pathway elucidation maps the step-by-step transformation from reactants to products.

Kinetic Data: Detailed kinetic investigations specifically for this compound are sparse in the available literature. However, studies on analogous titanium alkoxides in the ring-opening polymerization (ROP) of ε-caprolactone offer a valuable comparison. The polymerization rate was found to decrease with the increasing bulkiness of the alkoxy group. researchgate.net The activation energy (Ea) required for the reaction provides insight into the energy barrier of the catalytic process. researchgate.net

Table 1: Activation Energies for ROP of ε-Caprolactone with Titanium(IV) Alkoxides

| Initiator | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Titanium(IV) n-propoxide | 77.7 |

| Titanium(IV) n-butoxide | 97.2 |

| Titanium(IV) 2-ethylhexoxide | 97.9 |

| Titanium(IV) t-butoxide | 105.2 |

This table is based on data for titanium alkoxides, presented as an analogy for understanding the potential influence of the alkoxy ligand on zirconium-catalyzed reactions. Source: researchgate.net

Reaction Pathways: For polymerization reactions involving metal alkoxides, the coordination-insertion mechanism is widely accepted. researchgate.net This pathway involves the following general steps:

Coordination of the monomer (e.g., a cyclic ester) to the Lewis acidic zirconium center.

Nucleophilic attack of an alkoxide ligand onto the activated monomer, leading to the opening of the ring.

Insertion of the opened monomer into the zirconium-alkoxide bond, thereby propagating the polymer chain.

In polyesterification, the zirconium catalyst activates the carbonyl group of the acid or ester, making it more susceptible to nucleophilic attack by the alcohol. google.comgoogle.com The process continues through polycondensation steps to form the final polymer.

In-Situ Spectroscopic Techniques for Monitoring Catalytic Cycles

To directly observe the catalyst and reacting species during a chemical transformation, in-situ spectroscopic techniques are indispensable. These methods provide real-time information on the structural changes of the catalyst and the formation of intermediates.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring molecular changes in real-time. xjtu.edu.cn It can be used to track the concentration of reactants, products, and key intermediates by observing their characteristic vibrational bands. For example, in a catalytic cycle, changes in the coordination environment of the zirconium center or the binding of a substrate could be detected, providing insights into the reaction mechanism. xjtu.edu.cnacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly effective for elucidating the structure of catalytic species in the solution phase. It can be used to characterize the initial precursor and its transformation into the active catalyst. google.com For instance, NMR analysis was used to confirm the formation of a Zr(O-CH₂CH₂(C₂H₅)C₄H₉)₂(OC(CH₃)CHCON(C₂H₅)₂)₂ product from the reaction of a zirconium alkoxide with a ketoamide. google.com In-situ NMR can follow the kinetics of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals over time.

Other Techniques: Small-Angle X-ray Scattering (SAXS) can be used to determine the size and distribution of catalytically active nanoparticles, such as zirconia, formed in situ from this compound within a polymer matrix. dokumen.pubacs.org

By combining these techniques, a comprehensive picture of the catalytic cycle can be constructed, from the initial activation of the precursor to the formation of the final product and regeneration of the catalyst.

Advanced Characterization and Analytical Methodologies in Research

In-Situ Monitoring of Reaction Processes Involving Zirconium 2-Ethylhexoxide

In-situ monitoring techniques are invaluable for observing the dynamic changes that occur during chemical reactions in real-time. This allows for a deeper understanding of reaction mechanisms and the formation of intermediate species.

Real-time spectroscopic methods such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the chemical transformations involving this compound.

FTIR and Raman Spectroscopy: These techniques can be used to monitor the vibrational modes of molecules, providing information on the breaking and forming of chemical bonds during a reaction. For instance, in the sol-gel process, the hydrolysis and condensation of this compound can be followed by observing changes in the characteristic peaks of the precursor and the appearance of peaks corresponding to the forming zirconium-oxygen network. researchgate.netnih.gov In-situ Raman and FTIR have been effectively used to study the dynamic interplay between charge storage and surface chemistry changes in various electrochemical systems, a methodology that can be applied to reactions with zirconium compounds. nih.gov

NMR Spectroscopy: NMR spectroscopy offers detailed information about the chemical environment of specific nuclei. In the context of this compound reactions, ¹H and ¹³C NMR can be used to track the fate of the 2-ethylhexoxide ligand. epo.org For example, in transesterification reactions, NMR analysis can confirm the formation of new ester species and other byproducts in real-time. epo.orgacs.org

A summary of how these techniques can be applied is presented in the table below.

| Technique | Information Gained | Application Example |

| FTIR | Changes in functional groups, bond formation/breakage. | Monitoring the hydrolysis of the ester group and the formation of Zr-O-Zr bonds in a sol-gel process. |

| Raman | Complementary vibrational information, particularly for symmetric bonds and inorganic networks. | Observing the evolution of the zirconia network structure during thermal treatment. |

| NMR | Detailed chemical environment of nuclei (¹H, ¹³C), identification of intermediates and products. | Tracking the release of 2-ethylhexanol and the formation of new compounds during a reaction. epo.org |

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing technique that can monitor the deposition of thin films with sub-nanogram resolution. In processes where this compound is used as a precursor for film deposition, such as in chemical solution deposition or atomic layer deposition, QCM can provide real-time data on the growth rate of the film. researchgate.net This information is critical for controlling the thickness and uniformity of the deposited layer. The frequency of the quartz crystal changes as mass is adsorbed onto its surface, and this change can be directly correlated to the mass of the deposited material. researchgate.net

During the thermal decomposition or reaction of this compound, volatile byproducts are often released. Mass spectrometry (MS) is an essential analytical technique for identifying these volatile species. By coupling a mass spectrometer to the reaction chamber, the gaseous products can be analyzed in real-time. This provides valuable insights into the reaction pathway and decomposition mechanism. For example, in a study involving a transesterification reaction, gas chromatography-mass spectrometry (GC-MS) was used to analyze the reaction mixture and identify the formation of different ester products. google.com

Quartz Crystal Microbalance (QCM) for Deposition Rate Monitoring

Electron Microscopy (SEM, TEM) for Morphological and Nanostructure Analysis of Derived Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for characterizing the morphology and nanostructure of materials derived from this compound.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. It is frequently used to examine the morphology of powders, films, and bulk materials synthesized using this compound. csic.esresearchgate.net For instance, SEM analysis can reveal the particle size distribution, shape, and degree of agglomeration in zirconia powders. researchgate.net In composite materials, SEM can be used to study the dispersion of the zirconia phase within the matrix. csic.es

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is capable of imaging the internal structure of materials at the nanoscale. mdpi.com It is particularly useful for visualizing the size and shape of nanoparticles, as well as for identifying crystal defects and interfaces. researchgate.netmdpi.com High-resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline materials, providing direct evidence of the crystalline phases present. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles. researchgate.net

The table below summarizes the applications of SEM and TEM in the analysis of materials derived from this compound.

| Technique | Primary Information | Specific Applications |

| SEM | Surface morphology, particle size and shape, agglomeration. | Examining the fracture surface of zirconia-reinforced composites csic.es, analyzing the porosity of ceramic films. |

| TEM | Internal nanostructure, nanoparticle size and distribution, crystallinity. | Imaging individual zirconia nanoparticles researchgate.net, identifying different crystalline phases in a nanocomposite, observing the interface between zirconia and a polymer matrix. |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Phase and Particle Size Determination

X-ray based techniques are fundamental for determining the crystalline structure and particle size of materials.

X-ray Diffraction (XRD): XRD is the primary technique used to identify the crystalline phases present in a material. By analyzing the diffraction pattern, the specific crystal structure (e.g., monoclinic, tetragonal, or cubic for zirconia) can be determined. researchgate.net The sharpness of the diffraction peaks can also provide an indication of the degree of crystallinity and the crystallite size. XRD is crucial for studying the phase transformations that occur during the calcination of zirconia precursors. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the average size and size distribution of nanoparticles in the range of approximately 1 to 100 nanometers. researchgate.net It is particularly useful for analyzing nanoparticles dispersed in a solid matrix or in a colloidal suspension. In studies involving the in-situ formation of zirconia nanoparticles in a polymer matrix, SAXS has been used to determine the size of the resulting particles. researchgate.net

Spectroscopic Techniques for Elemental and Chemical State Analysis (e.g., XPS, EDX)

Spectroscopic techniques that probe the electronic structure of atoms are essential for determining the elemental composition and chemical states of the constituent elements in a material.

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical or oxidation state of the elements within the top few nanometers of a material's surface. rockymountainlabs.com By analyzing the binding energies of the core-level electrons, one can identify the elements present and their chemical environment. For example, XPS can be used to confirm the presence of zirconium and oxygen in a zirconia film and to determine the oxidation state of the zirconium. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX): EDX, often coupled with an SEM, is a technique used for elemental analysis. csic.esrockymountainlabs.com When the sample is bombarded with the electron beam in an SEM, it emits characteristic X-rays that are unique to each element. EDX analysis provides the elemental composition of a selected area of the sample. csic.esresearchgate.net It is a valuable tool for confirming the presence of zirconium in a material and for mapping the elemental distribution across a sample's surface. csic.es

The following table compares the key features of XPS and EDX.

| Technique | Principle | Analysis Depth | Information Provided |

| XPS | Photoelectric effect from X-ray irradiation. rockymountainlabs.com | Surface-sensitive (top few nanometers). rockymountainlabs.com | Elemental composition and chemical/oxidation state. rockymountainlabs.comnih.gov |

| EDX | Detection of characteristic X-rays from electron bombardment. rockymountainlabs.com | Bulk analysis (micrometer range). rockymountainlabs.com | Elemental composition and distribution mapping. csic.esresearchgate.net |

Future Directions and Emerging Research Themes

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are becoming central to the synthesis and application of zirconium compounds. The focus is shifting from conventional methods, which may use hazardous chemicals and consume significant energy, towards more sustainable alternatives. mdpi.com A prominent area of research is the green synthesis of zirconium dioxide (ZrO₂) nanoparticles, where biological resources like plant extracts are used as reducing and stabilizing agents. mdpi.commdpi.com This approach avoids toxic chemicals, reduces energy consumption, and is often simpler and faster. mdpi.com For instance, research has demonstrated the use of Asphodelus fistulosus and Toddalia asiatica leaf extracts to successfully synthesize ZrO₂ nanoparticles. mdpi.commdpi.com These biologically synthesized nanoparticles show significant potential in environmental remediation, such as the photocatalytic degradation of organic dyes like methylene (B1212753) blue and Congo red from wastewater. mdpi.commdpi.comjchemrev.com

Zirconium compounds, including those derived from zirconium 2-ethylhexoxide, are also being explored as catalysts in green chemistry. researchgate.net Zirconia (zirconium dioxide) possesses high stability, resistance to chemical degradation, and a large specific surface area, making it an excellent catalyst support for various organic transformations. luxfermeltechnologies.com These properties are crucial for developing catalysts that can withstand harsh reaction conditions and are resilient to fouling. luxfermeltechnologies.com Emerging applications include the conversion of biomass into valuable chemicals and biofuels, contributing to a greener economy and reducing reliance on fossil fuels. luxfermeltechnologies.com Zirconia-based catalysts are being investigated for their role in producing sustainable aviation fuels (SAF) by converting biomass or waste feedstocks. luxfermeltechnologies.com

Integration of this compound in Multi-Component Hybrid Systems

A significant research frontier is the incorporation of this compound into multi-component organic-inorganic hybrid materials. These materials combine the distinct properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, hardness), often leading to synergistic enhancements. mdpi.com The sol-gel process is a versatile method for creating these hybrids, allowing for the synthesis of ceramic oxides at low temperatures through the hydrolysis and polycondensation of organometallic precursors like zirconium alkoxides. mdpi.comjustia.com

One promising application is the in situ generation of filler particles within a polymer matrix. For example, research has been conducted on synthesizing titania and zirconia filler particles within poly(dimethylsiloxane) (PDMS) networks using precursors like titanium 2-ethylhexoxide and zirconium n-butoxide. dokumen.pubresearchgate.net This in situ method offers advantages over conventional mechanical mixing, such as achieving a more uniform dispersion of nanoparticles and better control over particle size and shape by adjusting reaction parameters. researchgate.net The resulting hybrid materials exhibit improved mechanical properties and can be tailored for specific applications, including advanced coatings and high-performance elastomers. dokumen.pubresearchgate.net The development of such hybrid systems also extends to creating materials for optical waveguides and adhesion promoters for coatings. researchgate.netgoogle.com

Computational Design of New Zirconium Precursors with Tailored Reactivity

Computational chemistry and materials science are emerging as indispensable tools for accelerating the discovery and optimization of new zirconium precursors. schrodinger.com These methods allow for the high-throughput screening of vast chemical spaces of potential ligands and precursor molecules, which would be impractical to explore experimentally. schrodinger.com Density Functional Theory (DFT) calculations, for example, are widely used to investigate reaction mechanisms and predict the properties of precursors for applications like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). rsc.orgfrontiersin.org

By modeling the thermal stability, reactivity, and decomposition pathways of different zirconium alkoxides and other organometallic complexes, researchers can rationally design precursors with tailored properties. schrodinger.comacs.org This computational-led approach is crucial for optimizing ALD/CVD processes, where the choice of precursor directly impacts film quality, purity, and deposition temperature. schrodinger.com For example, computational studies have been used to understand the differing reactivities of titanium and zirconium alkoxides and to probe the complex reaction pathways in the formation of zirconium-based materials. acs.org Furthermore, computational modeling is applied to the design of functionalized metal-organic frameworks (MOFs), where zirconium-based nodes can be tailored for specific catalytic applications. acs.orgresearchgate.net These insights into reaction mechanisms and precursor stability can significantly improve the design and synthesis of next-generation zirconium compounds for advanced materials. frontiersin.org

Advanced Functional Materials for Energy and Environmental Technologies

Materials derived from this compound are at the core of research into advanced technologies for energy and environmental sustainability. A key area is the synthesis of zirconium dioxide (ZrO₂) nanoparticles and films for applications in photocatalysis and protective coatings. ekb.egresearchgate.net The sol-gel method, often utilizing zirconium alkoxide precursors, is a common technique to produce these materials. scispace.commdpi.com ZrO₂ is a wide-bandgap semiconductor that can be used for the photocatalytic degradation of pollutants in water and air. mdpi.commdpi.com

In the energy sector, zirconia's properties make it a promising material for various applications. Its stability and catalytic activity are being harnessed in biomass refineries to convert plant matter into biofuels and valuable chemicals. luxfermeltechnologies.com Research is also active in developing zirconia-based materials for use in fuel cells and as protective coatings that offer excellent chemical and thermal resistance. mdpi.com The synthesis of heterometallic zirconium alkoxides as single-source precursors is being explored to create bimetallic oxides, which can exhibit unique properties due to doping, for applications in catalysis and electronics. acs.org The ability to create hybrid organic-inorganic materials also opens doors for applications such as durable, anti-icing coatings. google.com

Q & A

Basic Research Questions

Q. What are the established synthesis methods for zirconium 2-ethylhexoxide, and how do reaction conditions influence product purity?

- Methodological Answer : this compound is typically synthesized via the reaction of zirconium tetrachloride with 2-ethylhexanol under inert conditions (e.g., argon atmosphere) to prevent hydrolysis. Solvent choice (e.g., toluene or hexane) and stoichiometric ratios are critical for purity. For example, excess alcohol may reduce chloride contamination but increase ligand exchange complexity. Post-synthesis purification steps, such as vacuum distillation, should be validated using thermogravimetric analysis (TGA) to confirm residual solvent removal .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm ligand coordination and detect impurities.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify Zr-O and alkoxide vibrational modes (e.g., ~450–550 cm for Zr-O stretching).

- X-ray Diffraction (XRD) : For crystalline samples, compare diffraction patterns with known structures.

- Elemental Analysis : Quantify zirconium and chloride content to assess purity.

Document these steps in alignment with standardized protocols for reproducibility .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to its hygroscopic and corrosive nature.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis.

Refer to hazard assessments and institutional safety guidelines for peroxide-forming chemicals as a parallel framework .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance the catalytic efficiency of this compound in specific applications (e.g., polymerization or sol-gel processes)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), ligand-to-metal ratios (1:1 to 3:1), and solvent polarity.

- Kinetic Studies : Monitor reaction progress via in situ FT-IR or gas chromatography (GC) to identify rate-limiting steps.

- Statistical Analysis : Apply ANOVA to determine significant factors affecting yield or catalytic activity.

Align experimental goals with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for rigorous hypothesis testing .

Q. What strategies are recommended for resolving contradictions in published data on this compound’s reactivity (e.g., conflicting reports on hydrolysis rates or ligand exchange behavior)?

- Methodological Answer :

- Comparative Studies : Replicate experiments under identical conditions (e.g., humidity, solvent grade) to isolate variables.

- Advanced Characterization : Use X-ray Absorption Spectroscopy (XAS) to probe local zirconium coordination environments.